Product packaging for Azumolene sodium(Cat. No.:CAS No. 91524-18-4)

Azumolene sodium

Cat. No.: B1248908
CAS No.: 91524-18-4
M. Wt: 407.15 g/mol
InChI Key: WONASCBDLCRVNQ-CETSFZMCSA-M
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Description

Historical Context and Development of Azumolene (B1235849) Sodium as a Ryanodine (B192298) Receptor Modulator

The development of Azumolene sodium is fundamentally connected to the search for effective treatments for conditions marked by excessive muscle contraction. A primary area of research has been its development as a modulator of ryanodine receptors (RyRs), which are the main calcium release channels in the sarcoplasmic reticulum of skeletal muscle. medchemexpress.comnih.gov

Derivation as a Dantrolene (B1669809) Analog

Azumolene was developed as a more water-soluble analog of dantrolene. wikipedia.orgnih.gov Dantrolene is a post-synaptic muscle relaxant utilized for treating malignant hyperthermia. unesp.brmedchemexpress.com Azumolene is structurally similar to dantrolene, with the para-nitrophenyl (B135317) group of dantrolene being replaced by a para-bromo phenyl group. researchgate.netnih.gov This chemical modification makes Azumolene approximately 30 times more water-soluble than dantrolene, which presents a significant advantage for its use in emergency situations. unesp.brnih.govunesp.br

Evolution in Skeletal Muscle Relaxant Research

Azumolene's evolution in the field of skeletal muscle relaxant research is built upon the established mechanism of its predecessor, dantrolene. medchemexpress.comnih.gov Dantrolene functions by inhibiting calcium release from the sarcoplasmic reticulum, thus uncoupling excitation from contraction. medchemexpress.com Azumolene has been demonstrated to possess a comparable, and in some cases equipotent, effect. nih.govunesp.brcapes.gov.br Like dantrolene, Azumolene acts as a ryanodine receptor antagonist, which can prevent the excessive calcium release characteristic of malignant hyperthermia and other spasticity-related disorders. unesp.brmedchemexpress.com Studies have shown that Azumolene effectively blocks and reverses caffeine-induced contractures in both normal and malignant hyperthermia-susceptible human skeletal muscle. nih.gov

Significance of this compound in Intracellular Calcium Homeostasis Studies

The capacity of this compound to modulate intracellular calcium levels has established it as an important tool for investigating calcium homeostasis. medchemexpress.com By selectively inhibiting ryanodine receptors, researchers can explore the specific functions of these channels in different cell types and disease models. nih.govcaymanchem.com This has been especially valuable in understanding the pathophysiology of conditions characterized by dysregulated calcium signaling, such as certain myopathies and neurodegenerative diseases. nih.govfrontiersin.org The application of Azumolene in these studies aids in clarifying the consequences of abnormal calcium release and in pinpointing potential therapeutic targets. researchgate.net For instance, research has shown that Azumolene inhibits a component of store-operated calcium entry (SOCE) that is coupled to the skeletal muscle ryanodine receptor. caymanchem.comnih.gov

Overview of Academic Research Trajectories for this compound

Academic research concerning this compound has extended beyond its initial application as a skeletal muscle relaxant. nih.gov Investigations have examined its potential therapeutic uses in models of neurodegenerative conditions like Alzheimer's disease, where calcium dysregulation is a recognized pathological element. nih.govresearchgate.net Research has also explored its potential for treating Duchenne muscular dystrophy, a condition where the absence of the dystrophin protein leads to progressive muscle degeneration. mda.orgoaepublish.comkansascity.edu Furthermore, the cytoprotective properties of Azumolene have been a topic of study, with research looking into its ability to shield cells from different kinds of stress. researchgate.net These varied research avenues underscore the extensive scientific interest in this compound as a modulator of intracellular calcium signaling. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BrN4NaO5 B1248908 Azumolene sodium CAS No. 91524-18-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91524-18-4

Molecular Formula

C13H12BrN4NaO5

Molecular Weight

407.15 g/mol

IUPAC Name

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;dihydrate

InChI

InChI=1S/C13H9BrN4O3.Na.2H2O/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;;;/h1-6H,7H2,(H,17,19,20);;2*1H2/q;+1;;/p-1/b16-6+;;;

InChI Key

WONASCBDLCRVNQ-CETSFZMCSA-M

SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Isomeric SMILES

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Canonical SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Synonyms

1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione
azumolene
azumolene, sodium salt, dihydrate
EU 4093
EU-4093
EU4093

Origin of Product

United States

Molecular and Cellular Mechanisms of Azumolene Sodium Action

Ryanodine (B192298) Receptor (RyR) Modulation by Azumolene (B1235849) Sodium

Azumolene's pharmacological activity is centered on its ability to modulate the function of ryanodine receptors (RyRs), the primary Ca²⁺ release channels in the SR of muscle cells. researchgate.netnih.gov By interacting with these channels, azumolene effectively dampens the release of Ca²⁺ into the cytoplasm, thereby attenuating muscle contraction.

Specificity towards RyR1 and Differential Effects on RyR Isoforms

Azumolene exhibits a notable specificity for the RyR1 isoform, which is the predominant type found in skeletal muscle. ncats.ionih.gov While research also points to the inhibition of RyR3 by azumolene, its effect on RyR2, the cardiac isoform, is reported to be minimal. researchgate.netmdc-berlin.de This selectivity for RyR1 is a key aspect of its mechanism, as it allows for targeted action on skeletal muscle with less impact on cardiac function. Studies have shown that both azumolene and its analog, dantrolene (B1669809), demonstrate a preferential interaction with dihydropyridine (B1217469) receptors in skeletal muscle over ryanodine receptors, suggesting a complex modulatory role. nih.gov

Inhibition of Sarcoplasmic Reticulum (SR) Ca²⁺ Release

The core function of azumolene is the inhibition of Ca²⁺ release from the SR in skeletal muscle. caymanchem.comresearchgate.netnih.gov This action is achieved through the modulation of the RyR Ca²⁺ release channel. researchgate.netnih.gov By stabilizing the closed state of the RyR channel, azumolene reduces the likelihood of channel opening and subsequent Ca²⁺ release, a mechanism crucial for its therapeutic effects in conditions like malignant hyperthermia. researchgate.net It is important to note that azumolene does not affect the activity of SR Ca²⁺-dependent ATPase. nih.gov

Impact on Ca²⁺ Spark Frequency and Properties in Skeletal Muscle Fibers

Azumolene significantly suppresses the frequency of spontaneous Ca²⁺ sparks in skeletal muscle fibers in a dose-dependent manner. researchgate.netnih.gov Ca²⁺ sparks are localized, elementary Ca²⁺ release events that represent the opening of a small number of RyR channels. researchgate.netnih.gov Research has demonstrated that azumolene can completely inhibit the frequency of these sparks with an EC50 of 0.25 microM. researchgate.netnih.gov However, it has little to no effect on the spatiotemporal properties of the sparks themselves, such as their amplitude or duration. researchgate.netnih.gov This indicates that azumolene's primary action is to decrease the probability of RyR channel opening, rather than altering the characteristics of the Ca²⁺ flow once the channel is open. researchgate.netnih.gov

Interaction with Excitation-Contraction Coupling Pathways in Muscle Cells

Excitation-contraction (EC) coupling is the physiological process that links the electrical stimulation of a muscle fiber to its mechanical contraction. scbt.comnih.gov A key event in this pathway is the release of Ca²⁺ from the SR, which is triggered by the depolarization of the muscle cell membrane. scbt.com Azumolene directly interferes with this process by inhibiting the release of Ca²⁺ through RyR1 channels, effectively uncoupling the excitation from the contraction. scbt.comunesp.br While it is established that azumolene blocks electrically stimulated Ca²⁺ release, its effectiveness against oxidation-induced Ca²⁺ release from RyR1 is less clear. plos.org

Influence on Store-Operated Calcium Entry (SOCE) Coupled to Ryanodine Receptors

Store-operated calcium entry (SOCE) is a mechanism that replenishes Ca²⁺ stores within the SR after they have been depleted. nih.gov In skeletal muscle, a component of SOCE is functionally coupled to the activation state of RyR1. nih.govmedkoo.combertin-bioreagent.com Azumolene has been shown to inhibit this specific RyR1-dependent component of SOCE. caymanchem.comnih.govmedkoo.combertin-bioreagent.com For instance, a 20 µM concentration of azumolene can reduce RyR-coupled SOCE by 70% in myotubes. caymanchem.combertin-bioreagent.comglpbio.com Interestingly, azumolene does not affect the component of SOCE induced by thapsigargin, a substance that depletes SR Ca²⁺ stores independently of RyR1 activation. ncats.ionih.govsemanticscholar.org This suggests that azumolene can distinguish between two distinct signaling pathways for SOCE in skeletal muscle: one that is dependent on RyR1 and one that is not. ncats.ionih.gov

Comparative Molecular Action: Azumolene Sodium Versus Dantrolene

Azumolene and dantrolene share a similar core mechanism of action, primarily the inhibition of Ca²⁺ release from the skeletal muscle SR by modulating RyR1 activity. nih.govunesp.br Both compounds are considered equipotent in their ability to block muscle contractures. ncats.iounesp.br

A significant difference lies in their physicochemical properties. Azumolene was developed as a more water-soluble analog of dantrolene, being approximately 30 times more soluble. unesp.brwikipedia.orgnih.govanesth-pain-med.org This enhanced solubility provides a practical advantage in clinical settings. unesp.br

Table 1: Comparative Effects of Azumolene and Dantrolene

Feature This compound Dantrolene Sodium
Primary Target Ryanodine Receptor 1 (RyR1) ncats.ionih.gov Ryanodine Receptor 1 (RyR1) wikipedia.org
Mechanism Inhibits Ca²⁺ release from SR researchgate.netnih.gov Inhibits Ca²⁺ release from SR wikipedia.org
Effect on Ca²⁺ Sparks Decreases frequency, no effect on properties researchgate.netnih.gov Similar inhibition of SR Ca²⁺ release nih.gov
SOCE Inhibition Inhibits RyR1-coupled SOCE ncats.ionih.gov Effect on SOCE less characterized, but expected to be similar
Water Solubility High (approx. 30x more soluble) unesp.brnih.govanesth-pain-med.org Poor wikipedia.org
Potency Equipotent to dantrolene ncats.iounesp.br Standard for comparison
Dihydropyridine Receptor Interaction Inhibits [3H]PN200-110 binding (IC50 ~20 µM) nih.gov Inhibits [3H]PN200-110 binding (3-5x less potent than azumolene) nih.gov

Differential Effects on Ryanodine Receptor Binding Sites

Azumolene's interaction with ryanodine receptors is complex and does not involve direct competition with ryanodine for its binding site. Research on sarcoplasmic reticulum from normal and malignant hyperthermia susceptible (MHS) swine muscle showed that azumolene did not significantly alter the maximal ryanodine binding capacity (Bmax) or the association constant for ryanodine. tandfonline.com This indicates that azumolene's effect is not on the ryanodine binding sites themselves. tandfonline.com Instead, three-dimensional structure analysis suggests that azumolene, similar to dantrolene, binds to the N-terminal region of the ryanodine receptor, specifically near the FK506 binding protein (FKBP) binding site. researchgate.netnih.govresearchgate.net

Studies have shown that azumolene appears to compete with caffeine (B1668208), an RyR agonist. In both normal and MHS muscle SR, the addition of azumolene decreased the affinity for caffeine, suggesting competition for the caffeine binding site or an allosteric modulation of it. tandfonline.com

Furthermore, azumolene exhibits isoform-selective inhibition. While a nearly identical binding sequence for its parent compound, dantrolene, is present on all three mammalian RyR isoforms (RyR1, RyR2, and RyR3), the channels show different sensitivities. researchgate.net RyR1 (predominantly in skeletal muscle) and RyR3 are considered competent to bind dantrolene and its analogs, whereas RyR2 (the cardiac isoform) is largely unresponsive under normal physiological conditions. researchgate.net However, under certain pathological states, such as the hyperphosphorylation and destabilization seen in ischemic conditions, RyR2 channels become sensitive to inhibition by these compounds. researchgate.netnih.gov

Table 1: Effect of Azumolene on [³H]Ryanodine Binding and Caffeine Sensitivity in Swine Skeletal Muscle SR

ParameterNormal Muscle SRMHS Muscle SREffect of Azumolene (400 μM)
Ryanodine Assoc. Constant (Kryanodine) 1.32 x 10⁷ M⁻¹2.83 x 10⁷ M⁻¹No significant alteration
Max. Ryanodine Binding (Bmax) Similar between SR typesSimilar between SR typesNo significant alteration
Caffeine Sensitivity (Kcaffeine) 0.82 x 10² M⁻¹3.24 x 10² M⁻¹Decreased Kcaffeine in both SR types

This table summarizes findings from a study comparing the effects on sarcoplasmic reticulum (SR) from normal and malignant hyperthermia susceptible (MHS) swine. Data sourced from tandfonline.com.

Molecular Mechanisms of Suppressing Intracellular Ca²⁺ Dysregulation

Azumolene effectively suppresses aberrant Ca²⁺ release from the sarcoplasmic reticulum through several molecular mechanisms. A key action is its modulation of elementary Ca²⁺ release events known as "Ca²⁺ sparks." In studies using permeabilized frog skeletal muscle fibers, azumolene was shown to decrease the frequency of spontaneous Ca²⁺ sparks in a dose-dependent manner. researchgate.net Crucially, it suppresses the likelihood of the RyR channels opening to initiate a spark, but it does not significantly affect the properties (such as amplitude or duration) of the sparks that do occur. researchgate.netresearchgate.net This suggests azumolene suppresses the opening rate but not the open time of the RyR channels. researchgate.net

Another significant mechanism is the inhibition of store-operated calcium entry (SOCE). Azumolene has been shown to inhibit the component of SOCE that is specifically coupled to the activation of RyR1. ncats.iocaymanchem.com For instance, in cells expressing RyR1, azumolene significantly reduced the sustained elevation of intracellular Ca²⁺ that follows store depletion by RyR1 agonists like caffeine and ryanodine. semanticscholar.org This inhibitory effect is believed to result from azumolene's ability to bind to and stabilize the closed state of the RyR1 channel. researchgate.net

In pathological conditions affecting the heart, such as those involving hyperphosphorylated and destabilized RyR2 channels, azumolene can restore coordinated Ca²⁺ release. nih.gov PKA-mediated hyperphosphorylation of RyR2 can cause the dissociation of the stabilizing protein FKBP12.6, leading to dyssynchronous Ca²⁺ sparks and contractile dysfunction. nih.gov Azumolene is thought to stabilize these interdomain interactions within the destabilized RyR2, improving the synchrony of systolic Ca²⁺ release and, consequently, myocardial contractility. nih.gov This stabilization helps to suppress store overload-induced Ca²⁺ release (SOICR), a common defect in RyR1 mutations associated with malignant hyperthermia and central core disease. portlandpress.com

Table 2: Dose-Dependent Effect of Azumolene on Ca²⁺ Spark Frequency in Frog Skeletal Muscle

Azumolene Concentration (μM)Effect on Ca²⁺ Spark FrequencyEC₅₀Hill Coefficient
0.0001 to 10Dose-dependent decrease0.25 μM1.44

This table illustrates the inhibitory concentration range and characteristics of azumolene on the frequency of Ca²⁺ sparks. Data sourced from researchgate.net.

Preclinical Pharmacological Investigations of Azumolene Sodium

In Vitro Studies on Muscle Hypercontractility

In vitro experiments using isolated muscle preparations have been crucial in elucidating the direct effects of azumolene (B1235849) on muscle tissue, independent of systemic physiological variables. These studies have focused on its ability to counteract pharmacologically induced hypercontractility.

Azumolene has demonstrated a significant inhibitory effect on muscle contractions induced by the anesthetic agent halothane (B1672932), a known triggering agent for malignant hyperthermia (MH). In studies using isolated skeletal muscle from Malignant Hyperthermia Susceptible (MHS) swine, azumolene was shown to inhibit the hypercontractility induced by 3% halothane. wikipedia.org Research indicates that azumolene can both prevent and reverse the abnormal contractures caused by halothane. researchgate.netmdpi.com This effect is central to its potential application in managing MH. The clinical diagnosis of MH often involves a caffeine-halothane contracture test, where a muscle biopsy is exposed to these agents to observe for abnormal contraction. wikipedia.org

The inhibitory action of azumolene extends to other chemical inducers of muscle contraction.

Caffeine (B1668208): In isolated MHS porcine muscle, 6 μmol/L of azumolene effectively inhibited hypercontractility induced by 2 mmol/L caffeine. researchgate.netmdpi.com This inhibitory action was observed to be equipotent to that of dantrolene (B1669809). researchgate.netmdpi.com Furthermore, azumolene was shown to not only prevent but also reverse caffeine-induced contractures. researchgate.netmdpi.com Studies on mouse soleus muscle also confirmed that azumolene significantly inhibited contractures induced by 8 mM caffeine and was as effective as dantrolene in relaxing these contractures. nih.gov In human MHS skeletal muscle, 10 microM azumolene was effective in both blocking and reversing caffeine-induced contractures. nih.govufrj.br

Potassium Chloride: Azumolene at a concentration of 6 μmol/L also inhibited hypercontractility in isolated MHS muscle induced by 80 mmol/L potassium chloride. wikipedia.orgresearchgate.netmdpi.com In experiments where muscle was conditioned with elevated potassium concentrations, which enhances sensitivity to caffeine, azumolene (150 microM) was shown to inhibit these enhanced caffeine-induced contractures. omia.org

When maximal effective concentrations of dantrolene were applied to muscle preparations, the subsequent addition of azumolene did not produce further relaxation of caffeine-induced contractures, and the reverse was also true, suggesting a shared mechanism of action. researchgate.netmdpi.com

To investigate whether azumolene's mechanism of action involves altering calcium reuptake into the sarcoplasmic reticulum (SR), its effect on Ca²⁺-dependent ATPase was examined. Studies on SR vesicles prepared from both MHS and normal porcine skeletal muscle found that azumolene did not affect Ca²⁺-dependent ATPase activity. researchgate.netmdpi.com This finding suggests that azumolene's primary action is not on the calcium pump responsible for returning calcium to the SR, but rather on the release of calcium from it. researchgate.netmdpi.com

Effects on Caffeine and Potassium Chloride-Induced Responses

In Vivo Studies in Animal Models of Ryanodine (B192298) Receptor Dysfunction

In vivo studies have been essential for validating the therapeutic potential of azumolene in a whole-organism context, particularly in animal models that replicate human ryanodine receptor-related pathologies like malignant hyperthermia.

The MHS swine model is a well-established and highly regarded model for studying malignant hyperthermia. Azumolene has been shown to be highly effective in this model. In ten swine susceptible to MH, episodes triggered by halothane inhalation were effectively terminated by intravenous azumolene administration in all cases. nih.gov The research established that azumolene is similar in potency to dantrolene for this purpose. mdpi.comnih.gov Further studies have consistently confirmed that azumolene is as effective as dantrolene in reversing MH crises in susceptible pigs. mdpi.comresearchgate.net Intramuscular injection of azumolene has been shown to reduce elevated intracellular calcium concentrations in the skeletal muscle of MHS swine. medchemexpress.com

An interesting finding from these studies was an inverse relationship between the time it took for a pig to show signs of an MH episode and the amount of azumolene required to terminate it. nih.gov

Investigations in anesthetized rodents have provided further quantitative data on the potency of azumolene.

In studies on anesthetized mice, azumolene inhibited the twitches of the extensor digitorum longus and soleus muscles. nih.gov In anesthetized guinea pigs, intravenous injection of azumolene caused a dose-dependent decrease in the twitches of the gastrocnemius muscle. nih.gov A study in anesthetized rats investigated the effect of azumolene on the contraction of intrafusal muscle in the soleus muscle. caymanchem.com Another study in anesthetized rats demonstrated that administration of azumolene could decrease diaphragm and soleus muscle force production. plos.org

The potency of azumolene in these rodent models was found to be comparable to that of dantrolene sodium, reinforcing the in vitro findings of equipotency. nih.govufrj.br

Data Tables

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of Azumolene vs. Dantrolene Sodium in Mouse Skeletal Muscle

Muscle TypeCompoundIC₅₀ (μM)
Extensor Digitorum LongusAzumolene2.8 ± 0.8
Dantrolene Sodium1.6 ± 0.4
SoleusAzumolene2.4 ± 0.6
Dantrolene Sodium3.5 ± 1.2
Data sourced from Sudo et al., 2008. nih.gov

Table 2: In Vivo Inhibitory Concentrations (IC₅₀) of Azumolene vs. Dantrolene Sodium in Guinea Pig Gastrocnemius Muscle

CompoundRouteIC₅₀ (mg/kg)
AzumoleneIntravenous1.2 ± 0.1
Dantrolene SodiumIntravenous1.5 ± 0.2
Data sourced from Sudo et al., 2008. nih.gov

Analysis of Muscle Twitch Amplitude and Intrafusal Muscle Contraction

Preclinical studies on anesthetized rats have provided specific insights into the effects of Azumolene sodium on skeletal muscle function. In investigations using the intact rat soleus muscle preparation, Azumolene demonstrated a significant impact on both extrafusal and intrafusal muscle fibers. The effect on the muscle twitch, primarily an action of extrafusal fibers, was shown to be nearly maximal at certain concentrations, reducing the twitch amplitude to 31.9% of the control value. medchemexpress.comglpbio.comarctomsci.com

Beyond the primary muscle fibers, Azumolene's influence extends to the intrafusal muscle fibers, which are key components of muscle spindles responsible for proprioception. The contraction of these intrafusal fibers, measured by monitoring the spindle afferent discharge, was also found to be reduced by Azumolene. medchemexpress.comglpbio.comarctomsci.com This indicates that this compound acts on both the main force-producing fibers and the sensory-associated fibers within the muscle. medchemexpress.comglpbio.comarctomsci.comcaymanchem.comcaymanchem.com

Comparative Pharmacological Efficacy in Preclinical Models

This compound, a more water-soluble analog of dantrolene, has been evaluated in several preclinical models to compare its pharmacological efficacy, particularly against its parent compound. nih.govomicsonline.orgwikipedia.orgwikipedia.orgunesp.br Studies have consistently shown that Azumolene has a potency and efficacy similar to dantrolene sodium in various contexts. omicsonline.orgunesp.br

In vitro studies on isolated mouse muscles demonstrated that Azumolene is equipotent to dantrolene in inhibiting muscle twitches. nih.gov The inhibitory concentrations (IC₅₀) for twitch reduction in both fast-twitch (extensor digitorum longus) and slow-twitch (soleus) muscles were not significantly different between the two compounds. nih.gov

Table 1: Comparative In Vitro Twitch Inhibition (IC₅₀) of Azumolene and Dantrolene in Mouse Muscles

CompoundExtensor Digitorum Longus (IC₅₀ in µM)Soleus Muscle (IC₅₀ in µM)
Azumolene2.8 ± 0.82.4 ± 0.6
Dantrolene Sodium1.6 ± 0.43.5 ± 1.2
Data sourced from a 2008 study by Sudo et al. nih.gov

Further in vivo research in guinea pigs confirmed this equipotency, with intravenous administration of both drugs causing dose-dependent decreases in the twitch of the gastrocnemius muscle at comparable IC₅₀ values. nih.gov

Table 2: Comparative In Vivo Twitch Inhibition (IC₅₀) in Guinea Pig Gastrocnemius Muscle

CompoundIC₅₀ (mg/kg)
Azumolene1.2 ± 0.1
Dantrolene Sodium1.5 ± 0.2
Data sourced from a 2008 study by Sudo et al. nih.gov

In models relevant to malignant hyperthermia (MH), a condition characterized by uncontrolled calcium release in skeletal muscle, Azumolene has shown significant efficacy. omicsonline.org In vitro exposure of mouse soleus muscle to 10 µM Azumolene significantly inhibited contractures induced by 8 mM caffeine. nih.gov Moreover, Azumolene was as effective as dantrolene in relaxing these established caffeine-induced contractures. nih.gov Its utility was also confirmed in human tissue, where 10 µM Azumolene effectively blocked and reversed caffeine-induced contractures in skeletal muscle from individuals susceptible to malignant hyperthermia. nih.gov Studies in MH-susceptible swine further corroborated these findings, showing Azumolene to be as effective as dantrolene in reversing an MH crisis. wikipedia.orgresearchgate.netmdpi.com

The mechanism of action involves the modulation of calcium release. Azumolene is recognized as a ryanodine receptor (RyR) modulator that inhibits calcium release from the sarcoplasmic reticulum. medchemexpress.comglpbio.comncats.io Specifically, it has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of the type 1 ryanodine receptor (RyR1). caymanchem.comcaymanchem.comncats.ioplos.org For instance, 20 µM Azumolene caused a 70% reduction in SOCE in myotubes. caymanchem.comcaymanchem.com However, one study noted that while pretreatment with Azumolene inhibited SOCE activated by RyR-dependent store depletion, it did not alter the rate of SOCE channel activation (ISkCRAC) in myotubes from mouse models of MH, suggesting its protective effects may not stem from direct inhibition of the SOCE channels themselves in all circumstances. plos.org

Structural Activity Relationship Sar Studies of Azumolene Sodium

Elucidation of Key Structural Motifs for Ryanodine (B192298) Receptor Binding

The interaction of azumolene (B1235849) with the ryanodine receptor (RyR), particularly the RyR1 isoform found in skeletal muscle, is central to its function as a muscle relaxant. semanticscholar.organesth-pain-med.org Structural analysis reveals several key motifs within the azumolene molecule that are critical for this binding and subsequent modulation of calcium release. The core structure, a hydantoin (B18101) derivative, is a shared feature with its analog, dantrolene (B1669809), and forms the foundation of its pharmacological activity. unesp.bromicsonline.org

The primary binding site for dantrolene, and by extension azumolene, on RyR1 has been identified within the N-terminal region of the receptor, specifically encompassing amino acid residues 590-609. researchgate.netfrontiersin.org This region is considered a crucial determinant for the inhibitory action of these compounds. The binding of azumolene to this site is thought to stabilize a closed state of the RyR1 channel, thereby reducing the probability of channel opening and subsequent calcium release from the sarcoplasmic reticulum. researchgate.netnih.gov

The key structural components of azumolene contributing to this interaction include:

The Imidazolidinedione (Hydantoin) Ring: This heterocyclic moiety is a fundamental scaffold for this class of RyR inhibitors.

The Methylene (B1212753) Linker: This bridge connects the hydantoin ring to the oxazole (B20620) ring, providing specific spatial orientation.

The Oxazole Ring: This five-membered heterocyclic ring is a key point of difference from dantrolene, which contains a furan (B31954) ring. This modification contributes to azumolene's increased water solubility. anesth-pain-med.orgresearchgate.net

The p-Bromophenyl Group: This substituent on the oxazole ring is crucial for the molecule's potency. The bromine atom at the para position is a significant alteration from the para-nitrophenyl (B135317) group in dantrolene. anesth-pain-med.orgresearchgate.net

While the precise three-dimensional interactions are still under investigation, it is understood that these motifs collectively contribute to the affinity and specificity of azumolene for the RyR1 channel. The binding is allosteric, meaning it occurs at a site distinct from the ryanodine binding site and modulates the channel's function without directly competing with ryanodine. caymanchem.com

Impact of Chemical Modifications on Calcium Release Modulation

Chemical modifications to the azumolene structure have a significant impact on its ability to modulate calcium release from the sarcoplasmic reticulum. The primary mechanism of action for azumolene is the inhibition of RyR1, which directly curtails the release of calcium that leads to muscle contraction. researchgate.net

Studies have shown that azumolene effectively suppresses spontaneous calcium sparks in a dose-dependent manner. researchgate.netnih.gov Calcium sparks are localized releases of calcium from the sarcoplasmic reticulum through RyR channels. By reducing the frequency of these sparks, azumolene decreases the likelihood of a full-blown calcium-induced calcium release event, which is characteristic of conditions like malignant hyperthermia. researchgate.netnih.gov

The key chemical modification that distinguishes azumolene from dantrolene—the substitution of the p-nitrophenyl group with a p-bromophenyl group and the furan with an oxazole—is primarily aimed at increasing water solubility. anesth-pain-med.orgresearchgate.net This enhanced solubility allows for a more rapid administration in clinical settings. Importantly, this modification does not negatively impact its efficacy in modulating calcium release; in fact, azumolene is considered equipotent to dantrolene in its ability to inhibit muscle contractures. capes.gov.brnih.gov

The dose-dependent inhibition of calcium release by azumolene has been demonstrated in various experimental models. For instance, in permeabilized frog skeletal muscle fibers, azumolene was shown to suppress the frequency of spontaneous Ca2+ sparks with an EC50 of 0.25 microM. nih.gov This indicates that even at sub-micromolar concentrations, azumolene can significantly reduce the basal activity of RyR1 channels.

Furthermore, azumolene has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1. semanticscholar.org This suggests a more complex mechanism of action than simple channel blockade, where azumolene may also interfere with the signaling cascade that replenishes intracellular calcium stores.

Comparative SAR Analysis with Dantrolene and Other Hydantoin Derivatives

A comparative structural-activity relationship (SAR) analysis of azumolene, dantrolene, and other hydantoin derivatives reveals important insights into the molecular requirements for RyR1 inhibition.

Azumolene vs. Dantrolene: Both azumolene and dantrolene share the same fundamental hydantoin-based structure and are considered equipotent in their ability to inhibit RyR1-mediated calcium release and prevent muscle contractures. unesp.brcapes.gov.brnih.gov The primary structural difference lies in the substituent attached to the hydantoin core via a methylene bridge. Dantrolene possesses a p-nitrophenyl-substituted furan ring, whereas azumolene has a p-bromophenyl-substituted oxazole ring. anesth-pain-med.orgresearchgate.net

FeatureAzumoleneDantrolene
Core Structure HydantoinHydantoin
Heterocyclic Ring OxazoleFuran
Phenyl Substituent p-Bromophenylp-Nitrophenyl
Water Solubility ~30-fold higher than dantroleneLow
Potency Equipotent to dantroleneStandard

Other Hydantoin Derivatives: The hydantoin ring itself is a crucial pharmacophore for this class of compounds. Modifications to this ring system or the linker can drastically alter or abolish activity. The general structure-activity relationship for these derivatives indicates that the presence of the hydantoin moiety and a properly positioned aromatic group are essential for interaction with the RyR1 binding site.

Development of Novel Azumolene Sodium Analogs with Modified RyR Selectivity

The development of novel analogs of azumolene has been driven by the desire to enhance its therapeutic properties, including its selectivity for different ryanodine receptor isoforms. While azumolene and dantrolene are known to primarily target RyR1 and RyR3, they have minimal effect on the cardiac isoform, RyR2, under normal conditions. anesth-pain-med.orgmdpi.comgoogle.com This isoform selectivity is a key aspect of their safety profile, as it avoids significant cardiac side effects.

Research into novel analogs focuses on several key areas:

Improving Selectivity: Efforts are underway to design compounds with even greater selectivity for RyR1 over RyR3, or to develop analogs that might be able to modulate RyR2 under specific pathological conditions where its function is altered. mdpi.com

Enhancing Potency: While azumolene is already potent, further modifications could potentially lead to compounds with higher affinity for the RyR1 receptor, allowing for lower effective doses.

Modifying Pharmacokinetic Properties: Beyond solubility, other properties such as metabolic stability and half-life are being investigated to create second-generation compounds with improved clinical profiles.

The general approach to developing these new analogs involves making systematic chemical modifications to the azumolene scaffold and then screening these new compounds for their effects on calcium release in cellular and in vitro assays. For example, altering the substituents on the phenyl ring, replacing the oxazole ring with other heterocycles, or modifying the hydantoin core are all potential avenues for creating novel analogs.

The table below summarizes the known selectivity of azumolene and its parent compound, dantrolene.

CompoundRyR1 SelectivityRyR2 SelectivityRyR3 Selectivity
Azumolene Inhibitory semanticscholar.orgresearchgate.netNot significantly inhibitory google.comInhibitory anesth-pain-med.orgmdpi.com
Dantrolene Inhibitory anesth-pain-med.orgmdpi.comNot significantly inhibitory mdpi.comInhibitory anesth-pain-med.orgmdpi.com

The development of analogs with modified RyR selectivity holds promise for treating a wider range of disorders beyond malignant hyperthermia, including other myopathies and potentially even neurodegenerative diseases where calcium dysregulation is a contributing factor.

Advanced Analytical and Characterization Methodologies for Azumolene Sodium Research

Development and Validation of Spectrophotometric Methods for Research Materials

Spectrophotometric methods offer a rapid, cost-effective, and reliable approach for the analysis of Azumolene (B1235849) sodium. omicsonline.orgunesp.br These techniques are based on the principle that the compound absorbs light at specific wavelengths. omicsonline.org

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Azumolene sodium in research settings. omicsonline.orgunesp.br The method involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax). omicsonline.orgsszp.eu

For this compound, the UV spectrum of an aqueous solution exhibits an absorption peak at 339 nm. omicsonline.orgunesp.br This wavelength is utilized for the determination of the drug's concentration. omicsonline.orgunesp.br The method has been validated according to the International Conference on Harmonization (ICH) guidelines and has demonstrated linearity, accuracy, and precision. omicsonline.org

A study on the validation of a UV spectrophotometric method for this compound showed linearity in the concentration range of 7.0 to 12.0 μg/mL. omicsonline.org The equation of the calibration curve was determined to be y = 0.0868x – 0.0425, with a high coefficient of determination (r²) of 0.9995, indicating a strong linear relationship between absorbance and concentration. omicsonline.orgunesp.br The precision of the method was confirmed by intra-day and inter-day variability analysis, with the results expressed as the relative standard deviation (R.S.D. %). omicsonline.org The limit of detection (LOD) and limit of quantification (LOQ) for this method were found to be 0.24 μg/mL and 0.73 μg/mL, respectively. omicsonline.org

In the visible region, a purple-colored complex can be formed by reacting this compound with chloranilic acid in acetonitrile. omicsonline.orgunesp.br This complex shows an absorption peak at 507 nm, which can also be used for quantification. omicsonline.orgibict.br This visible spectrophotometric method was linear in the concentration range of 8.0 to 13.0 μg/mL, with a calibration curve equation of y = 0.0255x – 0.0257 and a coefficient of determination (r²) of 0.9970. omicsonline.org

Table 1: Validation Parameters for UV-Visible Spectrophotometric Methods for this compound omicsonline.org

Parameter UV Spectrophotometry Visible Spectrophotometry
Wavelength (λmax) 339 nm 507 nm
Linearity Range 7.0 - 12.0 µg/mL 8.0 - 13.0 µg/mL
Correlation Coefficient (r²) 0.9995 0.9970
Limit of Detection (LOD) 0.24 µg/mL Not Reported

Infrared Absorption Spectroscopy for Structural Analysis in Research

Infrared (IR) spectroscopy is a powerful tool for the qualitative analysis and structural elucidation of this compound. omicsonline.orgsaspublishers.com This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. nih.govacs.org The IR spectrum of this compound, typically obtained using a potassium bromide (KBr) disc, provides a unique fingerprint that can be used for its identification and to distinguish it from structurally similar compounds like dantrolene (B1669809). omicsonline.org

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity and accurately quantifying this compound. omicsonline.orgsaspublishers.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. thermofisher.com

High-Performance Liquid Chromatography (HPLC) Method Development

A validated HPLC method has been developed for the determination of this compound. omicsonline.org This method provides high resolution and sensitivity for both quantification and purity analysis. rroij.com

The established HPLC method utilizes a reversed-phase C18 column and an isocratic mobile phase consisting of a mixture of methanol (B129727) and water (75:25, v/v), with the pH adjusted to 3.0 with formic acid. omicsonline.orgunesp.br The analysis is performed at a flow rate of 1 mL/min, with detection at 340 nm. omicsonline.orgunesp.br Under these conditions, this compound has a retention time of approximately 4.25 minutes. omicsonline.org

This HPLC method was validated for linearity over a concentration range of 5.0 to 15.0 μg/mL. omicsonline.org The method demonstrated excellent linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantification (LOQ) for the HPLC method were determined to be 1.26 μg/mL and 3.82 μg/mL, respectively. omicsonline.org

Table 2: HPLC Method Parameters for this compound Analysis omicsonline.orgunesp.br

Parameter Condition
Column RP C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (75:25, v/v), pH 3.0 with formic acid
Flow Rate 1 mL/min
Detection Wavelength 340 nm
Injection Volume 20 µL
Retention Time 4.25 min
Linearity Range 5.0 - 15.0 µg/mL
LOD 1.26 µg/mL

Thermal Analysis for Research Sample Characterization

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. azom.com For this compound, these methods provide valuable information about its thermal stability and decomposition behavior. omicsonline.org

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. azom.com This analysis helps in identifying physical transitions and chemical reactions that involve a change in enthalpy. omicsonline.orgazom.com

In the characterization of this compound, DTA is often performed simultaneously with thermogravimetric analysis (TGA). omicsonline.org The analysis is typically conducted in an oxygen atmosphere with a defined heating rate, such as 20°C/min. omicsonline.orgunesp.br The resulting DTA curve for this compound reveals information about its melting point and decomposition events, which are crucial for understanding its thermal stability. omicsonline.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial method for determining the thermal stability and decomposition characteristics of a compound by measuring its change in mass as a function of temperature. eltra.com In the context of this compound, TGA provides vital information about its degradation profile under controlled heating.

Research has been conducted to characterize the thermal behavior of this compound. unesp.brunesp.br In one such study, a simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric (TG) analysis was performed. unesp.bromicsonline.org The analysis was carried out in an oxygen atmosphere with a consistent heating rate of 20°C/min. unesp.bromicsonline.org The findings from this thermal analysis, along with data from safety information sheets, indicate that this compound is stable up to a certain temperature, beyond which it begins to decompose. unesp.brscbt.com A specified decomposition temperature for this compound salt has been noted at 220 °C. scbt.com The hazardous decomposition products under thermal stress include carbon oxides and nitrogen oxides (NOx). scbt.com

Table 1: Thermal Analysis Parameters for this compound

ParameterValue/ConditionSource
Analysis TypeThermogravimetric Analysis (TGA) unesp.brunesp.br
AtmosphereOxygen unesp.bromicsonline.org
Heating Rate20°C/min unesp.bromicsonline.org
Decomposition Temperature220 °C scbt.com

Methodologies for Studying this compound in Complex Biological Matrices (Preclinical)

The study of this compound in complex biological matrices is fundamental to understanding its behavior in preclinical research. While detailed bioanalytical methods in plasma or tissue are not extensively published, the analytical techniques developed for the raw material provide a validated foundation for such applications. unesp.brrroij.com Preclinical research has been performed in models such as isolated malignant hyperpyrexia (MH)-susceptible muscle and MH-susceptible swine, which represent complex biological systems. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) has been established as a reliable and validated method for the quantification of this compound. unesp.bromicsonline.org This method demonstrates high linearity, accuracy, and precision, making it suitable for adaptation to measure the compound in biological samples like plasma or tissue homogenates. unesp.brunesp.bromicsonline.org The development of such quantitative methods is a prerequisite for pharmacokinetic and metabolic studies in preclinical animal models. rroij.com

A specific, validated HPLC method for this compound has been detailed, which could be applied to preclinical samples following appropriate extraction and sample preparation protocols. unesp.br The method utilizes a C18 column and an isocratic mobile phase, with detection at a wavelength where this compound has a distinct absorption peak. unesp.bromicsonline.org

Table 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

ParameterSpecificationSource
ModeIsocratic unesp.bromicsonline.org
Mobile PhaseMethanol:Water (75:25, v/v), pH 3.0 adjusted with formic acid unesp.bromicsonline.org
ColumnC18, 4.6 × 250 mm; 5 μm unesp.br
Flow Rate1 mL/min unesp.bromicsonline.org
Detection Wavelength340 nm unesp.bromicsonline.org
Retention Time4.25 min unesp.bromicsonline.org
Linearity Range5.0 - 15.0 µg/mL unesp.bromicsonline.org
Limit of Detection (LOD)1.26 µg/mL omicsonline.org
Limit of Quantification (LOQ)3.82 µg/mL omicsonline.org

Quality Control and Analytical Standards in Research Material Production

The production of this compound for research necessitates stringent quality control (QC) to ensure the purity, identity, and consistency of the material. unesp.bromicsonline.org Quality control relies on the use of well-characterized and fully validated analytical methods to obtain reliable and interpretable results. omicsonline.org Suppliers of research-grade this compound often provide a purity specification, for example, greater than 98%. scbt.com

Validated analytical methods, including UV-VIS Spectrophotometry and HPLC, are essential tools for the quality control of this compound raw material. unesp.brunesp.br These methods are employed to confirm the chemical identity and to accurately quantify the compound, ensuring it meets the required specifications before its use in research. unesp.br The comparison of a production sample against a certified reference standard using techniques like infrared (IR) spectroscopy, UV-VIS spectrophotometry, and thermal analysis is a cornerstone of the QC process. unesp.brlabmix24.com

The validation of these analytical methods for QC purposes involves assessing several key parameters to ensure their performance.

Table 3: Validated Analytical Methods for Quality Control of this compound

MethodValidation ParameterFindingSource
HPLC LinearityLinear over 5.0-15.0 µg/mL unesp.bromicsonline.org
Accuracy (Mean Recovery)98.63% omicsonline.org
PrecisionDeemed precise within tested ranges unesp.bromicsonline.org
UV Spectrophotometry LinearityLinear over 7.0-12.0 µg/mL unesp.bromicsonline.org
Accuracy (Mean Recovery)98.10% unesp.br
PrecisionDeemed precise within tested ranges unesp.bromicsonline.org
VIS Spectrophotometry LinearityLinear over 8.0-13.0 µg/mL unesp.bromicsonline.org
AccuracyDeemed accurate within tested ranges unesp.bromicsonline.org
PrecisionDeemed precise within tested ranges unesp.bromicsonline.org

The availability of this compound as a quality analytical standard is crucial for these QC procedures, enabling laboratories to calibrate instrumentation and validate methodologies accurately. labmix24.comcaymanchem.com

Research on Formulation and Delivery Systems for Preclinical Applications of Azumolene Sodium

Investigations into Enhanced Water Solubility for Research Formulations

Azumolene (B1235849) sodium was developed as an analog of dantrolene (B1669809) sodium with the primary goal of improving its aqueous solubility for research and potential therapeutic applications. nih.govkoreamed.orgresearchgate.net The key chemical modification involves the substitution of the para-nitrophenyl (B135317) group found in dantrolene with a para-bromo-phenyl group, which results in a significant increase in water solubility. nih.govkoreamed.organesth-pain-med.org Research indicates that azumolene sodium is approximately 30 times more water-soluble than its parent compound, dantrolene. nih.govkoreamed.orgunesp.brmdpi.com

This enhanced solubility is a critical advantage in the context of preclinical research, as it facilitates easier and faster preparation of formulations for in vitro and in vivo studies. unesp.br Unlike dantrolene sodium, which often requires large volumes of diluent and specific pH conditions for reconstitution, azumolene's greater solubility simplifies the process of creating solutions suitable for experimental administration. nih.govunesp.br The development of azumolene represents a targeted effort to overcome the formulation challenges associated with dantrolene's poor solubility. mdpi.com

Development of Solubilization Strategies for In Vitro and In Vivo Research

Despite its improved water solubility compared to dantrolene, this compound is still described as sparingly soluble in aqueous buffers, necessitating specific strategies for preparing solutions for research. caymanchem.comcaymanchem.comcaymanchem.com

For in vitro studies requiring aqueous buffers, a common strategy involves first dissolving the compound in an organic solvent before dilution. caymanchem.comcaymanchem.comcaymanchem.com this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). caymanchem.comcaymanchem.comcaymanchem.com To achieve maximum solubility in aqueous buffers like phosphate-buffered saline (PBS), researchers recommend dissolving this compound in DMF and then diluting it with the chosen buffer. caymanchem.comcaymanchem.comcaymanchem.com Using this co-solvent method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF and PBS (pH 7.2). caymanchem.comcaymanchem.comcaymanchem.com

For in vivo preclinical research, more complex vehicle formulations have been developed. One such protocol for creating a suspended solution involves a multi-component vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. medchemexpress.com Another approach to yield a clear solution for administration utilizes a combination of 10% DMSO and 90% of a 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline solution. medchemexpress.com This strategy leverages cyclodextrins, which are known to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility. medchemexpress.comresearchgate.net

Table 1: Solubility of this compound in Various Solvents for Research Applications

Solvent/Vehicle System Solubility Solvent Type Application Note Source(s)
Dimethylformamide (DMF) ~10 mg/mL Organic Solvent Stock solution preparation caymanchem.com, caymanchem.com, caymanchem.com
Dimethyl sulfoxide (DMSO) ~2 mg/mL Organic Solvent Stock solution preparation caymanchem.com, caymanchem.com, caymanchem.com,
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL Aqueous Co-solvent In vitro assays caymanchem.com, caymanchem.com, caymanchem.com
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 1.39 mg/mL In vivo vehicle Suspended solution medchemexpress.com
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 1.39 mg/mL In vivo vehicle Clear solution medchemexpress.com

Physicochemical Characterization of Research-Grade this compound Formulations

The physicochemical properties of this compound have been characterized to establish its identity and purity for research purposes. It is supplied as a crystalline solid or powder, with its color described as white to very dark gray. nih.govcaymanchem.com

Spectroscopic analysis is a key component of its characterization. In aqueous solutions, the ultraviolet (UV) absorption spectrum of this compound shows an absorption maximum (λmax) at approximately 339 nm. unesp.br Product specifications from suppliers also list UV/Vis λmax values at 259 nm and 338 nm. caymanchem.comcaymanchem.comcaymanchem.com Furthermore, analytical methods have been developed for its quantification, including High-Performance Liquid Chromatography (HPLC) with detection at 340 nm. unesp.br

Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TG), have been employed to study its thermal behavior. unesp.brunesp.br These methods provide information about the compound's melting point and thermal decomposition profile, which are important for understanding its stability. Infrared (IR) spectroscopy has also been used to confirm the chemical structure of the molecule. unesp.brunesp.br

Table 2: Physicochemical Properties of this compound

Property Description Source(s)
Physical Form Crystalline solid/powder nih.gov, caymanchem.com, researchgate.net,
Molecular Formula C₁₃H₈BrN₄O₃ • Na nih.gov, caymanchem.com, koreamed.org, caymanchem.com
Formula Weight 371.1 g/mol nih.gov, caymanchem.com, koreamed.org, caymanchem.com
UV/Vis λmax 259 nm, 338 nm caymanchem.com, caymanchem.com, caymanchem.com
UV λmax (in aqueous solution) 339 nm unesp.br
HPLC Detection Wavelength 340 nm unesp.br
Analytical Characterization Thermal Analysis (DSC/TGA), Infrared (IR) Spectroscopy, UV/VIS Spectrophotometry, HPLC unesp.br, unesp.br

Stability Studies of this compound in Research Solutions and Solids

The stability of this compound in both solid and solution states is a critical factor for its use in preclinical research, ensuring the integrity of the compound throughout the duration of experiments.

As a solid crystalline powder, this compound demonstrates good long-term stability when stored under appropriate conditions. nih.govcaymanchem.com Multiple sources indicate that the solid form is stable for at least two years when stored at -20°C. nih.govkoreamed.orgresearchgate.netanesth-pain-med.organesth-pain-med.org Other supplier data suggests an even longer stability of four years or more under the same storage conditions. caymanchem.comcaymanchem.comcaymanchem.com When stored in powder form at 4°C, it is reported to be stable for two years. medchemexpress.com

The stability of this compound in solution is considerably more limited. For aqueous solutions, it is recommended that they are not stored for more than one day. caymanchem.com Another report suggests a shelf life of only one month for azumolene when dissolved in water. mdpi.com Stock solutions prepared in organic solvents like DMSO also have defined stability periods. When stored in a solvent, azumolene is stable for up to two years at -80°C, while its stability decreases to one year when stored at -20°C. medchemexpress.com

Table 3: Stability of this compound for Research Use

Form Storage Temperature Stability Period Source(s)
Solid / Powder -20°C ≥ 2 years nih.gov, koreamed.org, researchgate.net, anesth-pain-med.org, mdpi.com, anesth-pain-med.org
Solid / Powder -20°C ≥ 4 years caymanchem.com, caymanchem.com, caymanchem.com
Solid / Powder 4°C 2 years medchemexpress.com
In Aqueous Solution Not specified Not recommended for > 1 day caymanchem.com
In Water Not specified 1 month mdpi.com
In Solvent (e.g., DMSO) -80°C 2 years medchemexpress.com
In Solvent (e.g., DMSO) -20°C 1 year medchemexpress.com

Future Directions and Emerging Research Avenues for Azumolene Sodium

Exploration of Azumolene (B1235849) Sodium in Genetic Models of Ryanodine (B192298) Receptoropathies

The primary therapeutic indication for dantrolene (B1669809), and by extension its analog azumolene, is malignant hyperthermia (MH), a pharmacogenetic disorder of skeletal muscle. nih.govnih.gov Research has demonstrated that azumolene is effective at inhibiting the hypercontractility induced by agents like halothane (B1672932) and caffeine (B1668208) in muscle tissue from malignant hyperthermia-susceptible swine. nih.gov It has been shown to be equipotent to dantrolene in blocking these abnormal muscle contractures. nih.govnih.gov

Ryanodine receptoropathies are a group of genetic disorders caused by mutations in the genes encoding the ryanodine receptor (RyR), leading to abnormal calcium release from the sarcoplasmic reticulum. Malignant hyperthermia is one such condition, and ongoing research continues to explore the efficacy of azumolene in various genetic models of this and other RyR-related diseases. The use of animal models, such as those in rats, has been crucial in these investigations. plos.org Studies using mouse models of anesthetic- and heat-induced sudden death have also provided insights into the effects of azumolene on calcium signaling. nih.gov

Future research will likely focus on a broader range of RyR1 mutations to determine the spectrum of azumolene's effectiveness. While RyR1 is the primary isoform in skeletal muscle, the potential for azumolene to interact with RyR2 (cardiac) and RyR3 (various tissues, including brain) isoforms, particularly in the context of specific disease-causing mutations, remains an area for deeper investigation. mdpi.comgoogle.comnih.gov Although generally considered selective for RyR1 and RyR3, there is evidence that the RyR2 channel may become sensitive to dantrolene-like compounds under certain pathological conditions. mdpi.comgoogle.com

The development of more sophisticated genetic models, including patient-derived induced pluripotent stem cell (iPSC) models, will offer new platforms to test the therapeutic potential of azumolene sodium in a more personalized manner. These models can help elucidate how different mutations affect the structure and function of the RyR channel and its interaction with azumolene.

Integration into Multi-Omics Approaches for Systems-Level Understanding of Muscle Physiology

A systems-level understanding of how azumolene modulates muscle physiology requires the integration of various "omics" data, including genomics, proteomics, and metabolomics. While current research has heavily focused on the direct interaction between azumolene and the RyR1 channel, the downstream consequences of this interaction on global cellular processes are less understood.

Future studies could employ proteomic analyses to identify changes in protein expression and post-translational modifications in muscle cells following azumolene treatment. This could reveal compensatory mechanisms or off-target effects that are not immediately apparent from functional studies. For example, investigating the phosphorylation status of proteins involved in calcium signaling and muscle contraction could provide a more comprehensive picture of azumolene's mechanism of action.

Metabolomic studies could assess how the modulation of calcium release by azumolene impacts cellular metabolism. Since calcium is a key regulator of many metabolic enzymes, it is plausible that azumolene could have significant effects on energy production and consumption in muscle cells. Integrating these multi-omics datasets will be crucial for building comprehensive computational models of muscle physiology and for predicting the systemic effects of azumolene treatment.

Advanced In Vitro Models for Calcium Signaling Research and Drug Discovery

The study of azumolene has benefited from a variety of in vitro models, from isolated muscle fibers to cultured cells. nih.govsemanticscholar.org Permeabilized frog skeletal muscle fibers have been used to monitor calcium sparks and investigate the dose-dependent effects of azumolene on sarcoplasmic reticulum calcium channel gating. nih.gov In these models, azumolene was found to suppress the frequency of spontaneous calcium sparks in a dose-dependent manner. nih.gov

Another valuable in vitro system has been the use of Chinese Hamster Ovary (CHO) cells stably transfected with the RyR1 channel. semanticscholar.org These cells allow for the study of RyR1-mediated calcium signaling in a controlled environment. semanticscholar.org Research using these cells has shown that azumolene can inhibit store-operated calcium entry (SOCE) that is coupled to the activation of RyR1. semanticscholar.orgnih.gov

The development of more advanced in vitro models, such as 3D muscle organoids or "muscle-on-a-chip" platforms, will provide more physiologically relevant systems for studying the effects of azumolene. These models can better recapitulate the complex architecture and function of skeletal muscle, allowing for more accurate predictions of in vivo efficacy. Furthermore, high-throughput screening assays using these advanced models could accelerate the discovery of new RyR modulators.

The following table summarizes key findings from in vitro studies of azumolene:

In Vitro ModelKey FindingReference
Permeabilized Frog Skeletal Muscle FibersAzumolene suppresses the frequency of spontaneous Ca2+ sparks in a dose-dependent manner. nih.gov
CHO Cells with RyR1Azumolene inhibits store-operated calcium entry (SOCE) coupled to RyR1 activation. semanticscholar.orgnih.gov
Isolated Malignant Hyperthermia-Susceptible MuscleAzumolene inhibits hypercontractility induced by halothane and caffeine. nih.gov
Mouse Soleus MuscleAzumolene inhibits caffeine-induced contractures. nih.gov

Computational Chemistry and Molecular Modeling for this compound-RyR Interactions

Computational chemistry and molecular modeling are powerful tools for understanding the molecular basis of drug-receptor interactions. While the precise binding site of dantrolene on the RyR1 channel has been identified, further computational studies are needed to fully elucidate the specific interactions of azumolene with the receptor. mdpi.com

Molecular docking simulations can be used to predict the binding pose of azumolene within the RyR1 channel and to identify the key amino acid residues involved in the interaction. This information can be invaluable for understanding the mechanism of inhibition and for designing new, more potent, or more selective modulators. Molecular dynamics simulations can then be used to study the dynamic changes in the RyR1 channel upon azumolene binding, providing insights into how the drug allosterically modulates channel gating.

These computational approaches can also be used to investigate the structural basis for the isoform selectivity of azumolene. By comparing the binding pockets of RyR1, RyR2, and RyR3, it may be possible to identify the molecular determinants of selectivity and to design new compounds with improved isoform specificity.

Development of Next-Generation RyR Modulators Based on the this compound Scaffold

The chemical structure of azumolene, an analog of dantrolene, provides a valuable scaffold for the development of next-generation RyR modulators. semanticscholar.orgmedchemexpress.com A significant advantage of azumolene is its approximately 30-fold greater water solubility compared to dantrolene, which makes it a more attractive therapeutic candidate. nih.govsemanticscholar.org

Medicinal chemistry efforts can focus on modifying the azumolene scaffold to improve its pharmacological properties. This could involve synthesizing new analogs with enhanced potency, selectivity, or metabolic stability. For example, structure-activity relationship (SAR) studies could be conducted to identify which parts of the molecule are essential for activity and which can be modified to improve other properties.

The ultimate goal is to develop novel RyR modulators with superior therapeutic profiles for the treatment of ryanodinopathies and potentially other disorders involving dysregulated calcium signaling. The knowledge gained from the study of azumolene will be instrumental in guiding these drug discovery efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.